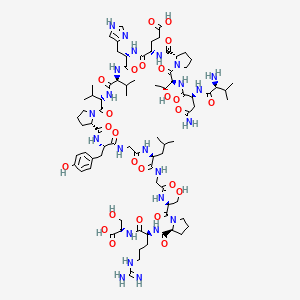
1,5-Dibromo-2,3-difluoro-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,5-Dibromo-2,3-difluoro-4-methoxybenzene” is a chemical compound with the molecular formula C7H5Br2F2O . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine, two by fluorine, and one by a methoxy group.
Molecular Structure Analysis
The molecular structure of “1,5-Dibromo-2,3-difluoro-4-methoxybenzene” consists of a benzene ring with bromine atoms at the 1 and 5 positions, fluorine atoms at the 2 and 3 positions, and a methoxy group at the 4 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,5-Dibromo-2,3-difluoro-4-methoxybenzene” include a density of 1.9±0.1 g/cm3, a boiling point of 241.9±35.0 °C at 760 mmHg, and a flash point of 120.3±10.2 °C . It has a molar refractivity of 48.3±0.3 cm3 and a polar surface area of 9 Å2 .Applications De Recherche Scientifique
Synthesis of Complex Molecules
Compounds similar to 1,5-Dibromo-2,3-difluoro-4-methoxybenzene are widely used in the synthesis of complex organic molecules. For instance, dibromobenzenes are valuable precursors in reactions based on the intermediate formation of benzynes, a reactive intermediate in organic synthesis (Diemer, Leroux, & Colobert, 2011). These compounds are involved in short sequences for the synthesis of various derivatives, showcasing their importance in constructing synthetically valuable molecules.
Fluorination Effects on Photophysical Properties
The introduction of fluorine atoms into organic compounds, as seen in 1,5-Dibromo-2,3-difluoro-4-methoxybenzene, can significantly affect their photophysical properties. Krebs and Spanggaard (2002) investigated the impact of perfluorination on the photophysical properties of donor-acceptor-donor dye molecules. Their study revealed that fluorination can lead to exceptional shifts in emission maxima, demonstrating the role of fluorinated compounds in the development of materials with tailored optical properties (Krebs & Spanggaard, 2002).
Liquid Crystal Synthesis
The structural features of compounds like 1,5-Dibromo-2,3-difluoro-4-methoxybenzene make them suitable for the synthesis of liquid crystal materials. Cho et al. (2002) synthesized a series of copolymers for potential applications in light-emitting devices, highlighting the use of methoxy substituted benzene compounds in creating materials with unique optical properties (Cho et al., 2002).
Medicinal Chemistry Applications
While direct applications in medicinal chemistry for 1,5-Dibromo-2,3-difluoro-4-methoxybenzene are not highlighted, similar compounds have been investigated for their potential therapeutic applications. For example, Wang et al. (2008) explored novel series benzo [1,5] oxazepin-4-one-based compounds derived from 1,5-difluoro-2,4-dinitrobenzene, indicating the potential of fluorinated and brominated compounds in the development of new pharmaceuticals (Wang et al., 2008).
Safety and Hazards
The safety data sheet for “1,5-Dibromo-2,3-difluoro-4-methoxybenzene” suggests that if inhaled, one should move to fresh air and seek medical attention if symptoms persist . If it comes into contact with the skin, it should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and seek medical attention .
Propriétés
IUPAC Name |
1,5-dibromo-2,3-difluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVKWLSFGGVRTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716652 |
Source


|
| Record name | 1,5-Dibromo-2,3-difluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,3-difluoro-4-methoxybenzene | |
CAS RN |
1291487-25-6 |
Source


|
| Record name | Benzene, 1,5-dibromo-2,3-difluoro-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2,3-difluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)





